

Application Notes and Protocols: Zoliflodacin In Vitro Susceptibility Testing

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Compound of Interest

Compound Name: Zoliflodacin

Cat. No.: B560191

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Zoliflodacin** is a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, including DNA gyrase, at a site distinct from that of fluoroquinolones.[1][2][3] It is being developed primarily for the treatment of uncomplicated gonorrhea, caused by *Neisseria gonorrhoeae*, including multidrug-resistant strains.[1][4][5][6] Accurate and reproducible in vitro susceptibility testing methods are crucial for its continued development, clinical use, and surveillance studies.[7][8][9] This document provides detailed protocols for the principal methods of **Zoliflodacin** susceptibility testing—agar dilution and broth microdilution—in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation: Zoliflodacin In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) data for **Zoliflodacin** against various bacterial species, including quality control (QC) strains and clinical isolates.

Organism	Method	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Comments
Neisseria gonorrhoeae ATCC 49226	Agar Dilution	0.06 - 0.5	N/A	N/A	CLSI-approved QC range. [7] [8] [9] [10]
Neisseria gonorrhoeae (Clinical Isolates)	Agar Dilution	≤0.002 - 0.25	0.06	0.12	Data from a global Phase 3 trial. [2] [4] [5]
Staphylococcus aureus ATCC 29213	Broth Microdilution	0.12 - 0.5	N/A	N/A	CLSI-approved QC range. [7] [8] [9] [10]
Enterococcus faecalis ATCC 29212	Broth Microdilution	0.25 - 2	N/A	N/A	CLSI-approved QC range. [7] [8] [9] [10]
Escherichia coli ATCC 25922	Broth Microdilution	1 - 4	N/A	N/A	CLSI-approved QC range. [7] [8] [9] [10]
Streptococcus pneumoniae ATCC 49619	Broth Microdilution	0.12 - 0.5	N/A	N/A	CLSI-approved QC range. [7] [8] [9] [10]
Haemophilus influenzae ATCC 49247	Broth Microdilution	0.12 - 1	N/A	N/A	CLSI-approved QC range. [7] [8] [9] [10]
Mycoplasma genitalium	Co-culture with Vero Cells	0.008 - 4	N/A	N/A	One multidrug-resistant

(Clinical Isolates)					strain had an MIC of 4 µg/mL.[11]
Chlamydia trachomatis	N/A	up to 0.5	N/A	N/A	[11]

N/A: Not Applicable for QC ranges.

Experimental Protocols

The following protocols are based on established methodologies for antimicrobial susceptibility testing as defined by the Clinical and Laboratory Standards Institute (CLSI).[12]

Agar Dilution Method (for *Neisseria gonorrhoeae*)

The agar dilution method is the reference method for determining **Zoliflodacin** MICs against *N. gonorrhoeae*. [1][4][13][14] The protocol follows guidelines outlined in CLSI document M07.[7][10]

a. Materials

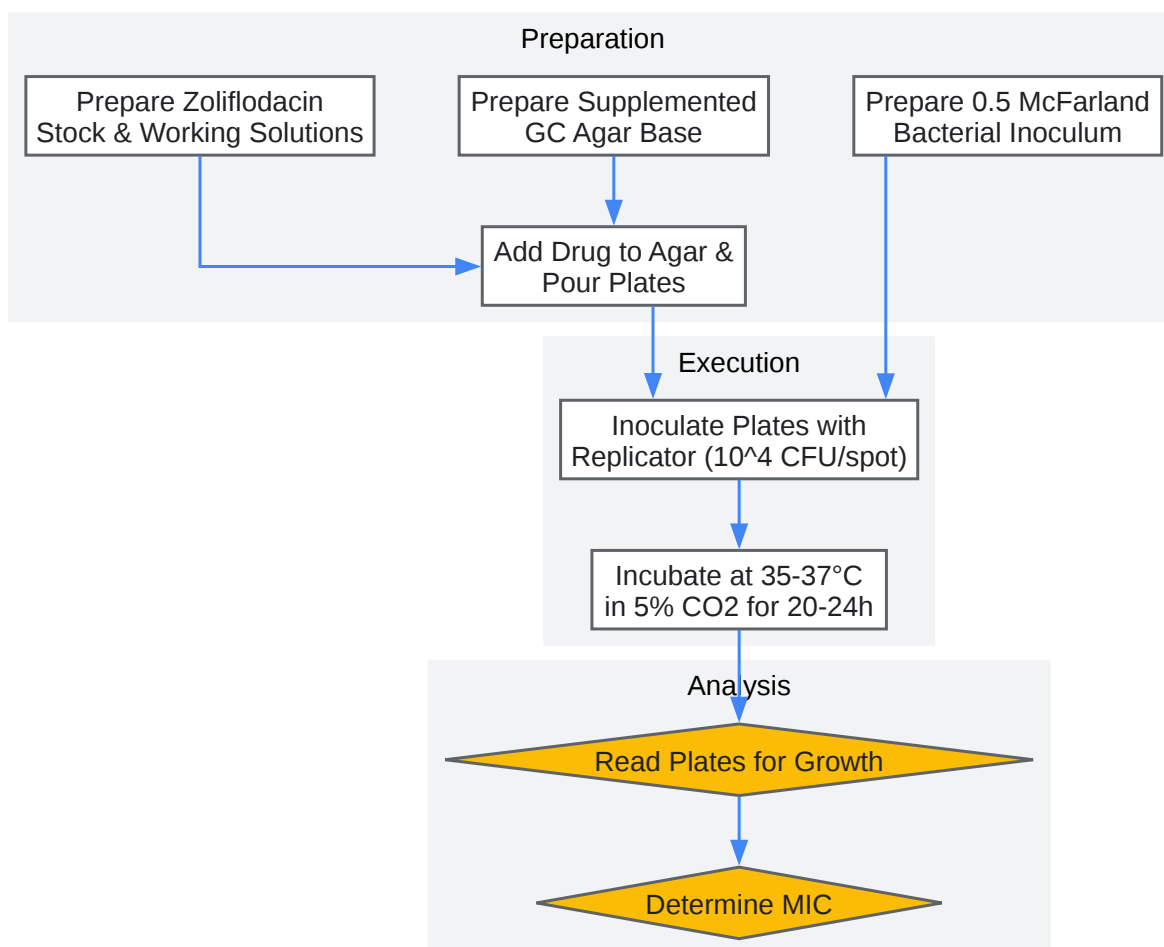
- **Zoliflodacin** analytical powder
- Dimethyl sulfoxide (DMSO) for stock solution
- GC Agar Base
- Defined growth supplement (e.g., IsoVitaleX)
- Sterile petri dishes (100 mm)
- Sterile saline (0.85%) or Mueller-Hinton broth
- McFarland 0.5 turbidity standard
- Inoculum replicating apparatus (e.g., Steers replicator)
- *N. gonorrhoeae* ATCC 49226 (QC strain)

- Clinical isolates for testing

b. Protocol Steps

- Preparation of **Zoliflodacin** Stock Solution: Prepare a stock solution of **Zoliflodacin** by dissolving the powder in DMSO.^[7] Further dilutions should be made with sterile distilled water to achieve the desired concentrations for the agar plates.^[7] Protect solutions from light.^[11]
- Preparation of Antimicrobial-Containing Agar Plates:
 - Prepare GC agar base according to the manufacturer's instructions and sterilize by autoclaving.
 - Cool the molten agar to 48-50°C in a water bath.
 - Add the required volume of defined growth supplement (typically 1%).^[13]
 - Add the appropriate volume of **Zoliflodacin** working solution to each flask of molten agar to achieve the final desired concentrations (typically serial twofold dilutions, e.g., 0.008 to 1 µg/mL). Swirl gently to mix.
 - Prepare a drug-free control plate containing agar and supplement only.
 - Dispense the agar into sterile petri dishes, allow them to solidify at room temperature, and then dry them to remove excess moisture.
- Inoculum Preparation:
 - Subculture the bacterial isolates onto a non-selective chocolate agar plate and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.
 - Select colonies from the fresh culture and suspend them in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Plate Inoculation:

- Within 15 minutes of preparation, transfer the standardized inoculum to the wells of the inoculum replicator.
- Using the replicator, apply a spot of inoculum (delivering approximately 10^4 CFU per spot) onto the surface of each **Zoliflodacin**-containing plate and the growth control plate.
- Allow the inoculated spots to dry completely before inverting the plates.
- Incubation:
 - Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.
- Result Interpretation:
 - The MIC is defined as the lowest concentration of **Zoliflodacin** that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
 - The growth control plate must show confluent growth.
 - The MIC for the QC strain (*N. gonorrhoeae* ATCC 49226) must fall within the established acceptable range (0.06 to 0.5 µg/mL).^{[7][9][10]}



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Workflow for **Zoliflodacin** Agar Dilution Susceptibility Testing.

Broth Microdilution Method

The broth microdilution method is used for testing **Zoliflodacin** against a broader range of organisms and follows CLSI documents M07 and M100.[7][12]

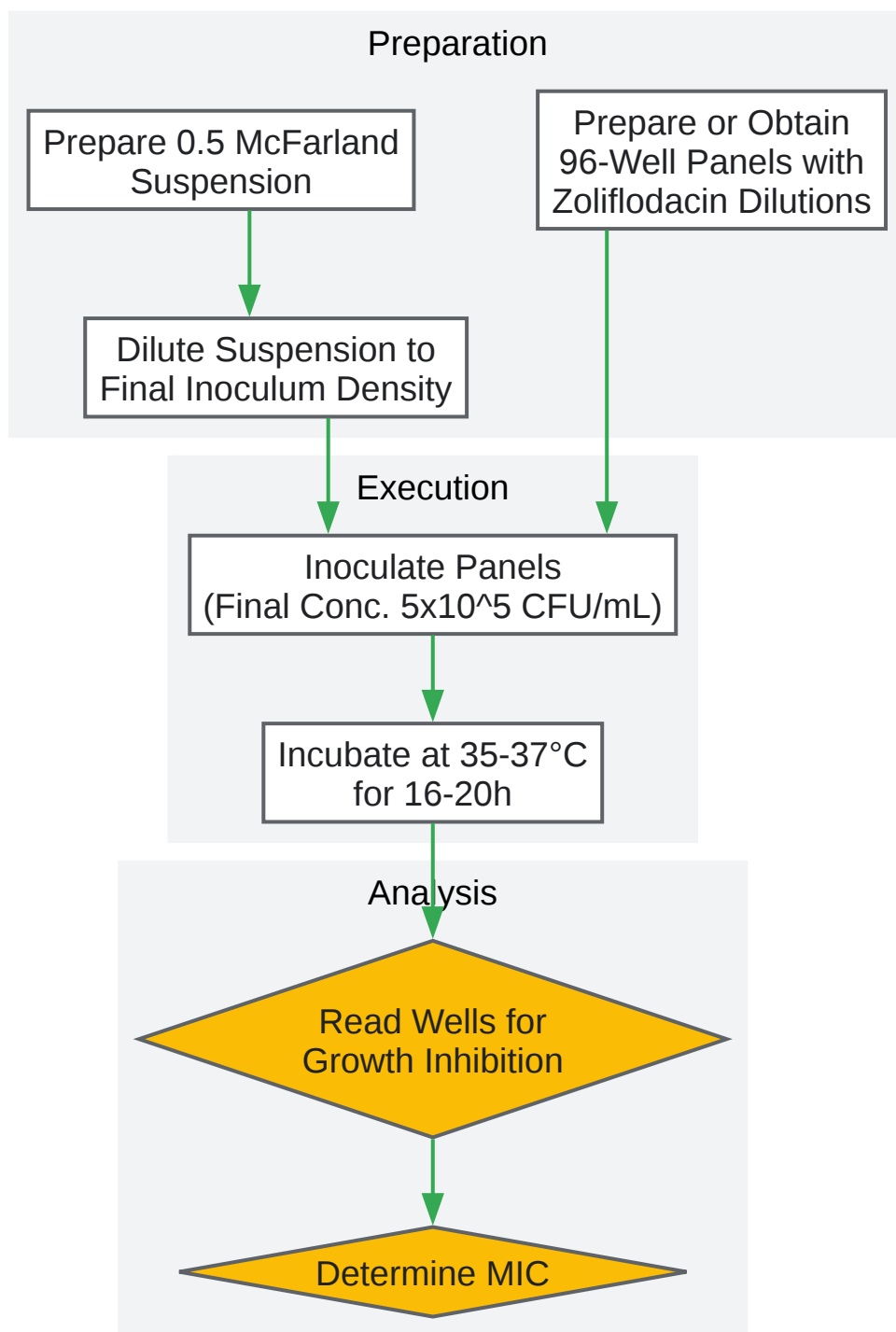
a. Materials

- **Zoliflodacin** analytical powder
- Appropriate solvent (e.g., DMSO)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Haemophilus Test Medium (HTM) for *H. influenzae*
- Sterile 96-well microtiter plates
- Sterile saline (0.85%)
- McFarland 0.5 turbidity standard
- QC strains (e.g., *S. aureus* ATCC 29213, *E. coli* ATCC 25922)^[7]
- Clinical isolates

b. Protocol Steps

- Preparation of **Zoliflodacin** Plates:
 - Prepare a stock solution of **Zoliflodacin** as described previously.
 - Dispense 100 µL of appropriate sterile broth (e.g., CAMHB) into each well of a 96-well microtiter plate.
 - Create serial twofold dilutions of **Zoliflodacin** directly in the plate by transferring a set volume of the drug from one well to the next. Alternatively, use commercially prepared and frozen panels containing serial dilutions of **Zoliflodacin**.^[7]
 - The final volume in each well before inoculation is typically 100 µL.
- Inoculum Preparation:
 - Select 3-5 colonies from a fresh (18-24 hour) non-selective agar plate.
 - Suspend the colonies in sterile saline.

- Adjust the turbidity to match a 0.5 McFarland standard ($1-2 \times 10^8$ CFU/mL).
 - Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration in each well of approximately 5×10^5 CFU/mL.
 - Plate Inoculation:
 - Within 15 minutes of preparation, inoculate each well of the microtiter plate with 10 μ L of the final diluted inoculum, resulting in a final volume of 110 μ L.
 - Leave a drug-free well uninoculated to serve as a sterility control and another inoculated to serve as a growth control.
 - Incubation:
 - Stack the plates (no more than four high) and incubate at 35-37°C in ambient air for 16-20 hours. (Note: *H. influenzae* and *S. pneumoniae* require incubation in 5% CO₂, but this can affect the pH of the medium and should be done with caution).
 - Result Interpretation:
 - Place the microtiter plate on a reading apparatus. The MIC is the lowest concentration of **Zoliflodacin** that shows complete inhibition of visible growth, as observed by a clear well or a distinct button of cells at the bottom.
 - The growth control well must show good turbidity. The sterility control well must remain clear.
 - The MICs for the relevant QC strains must fall within their established acceptable ranges.
- [\[7\]](#)[\[9\]](#)[\[10\]](#)



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